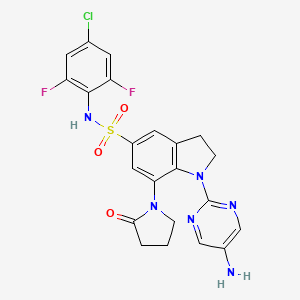

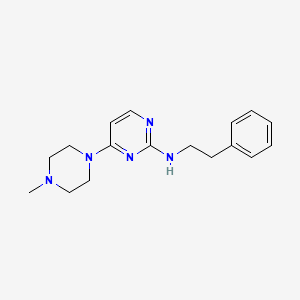

![molecular formula C17H21F3N4O3S2 B10860604 3-amino-N,N-dimethyl-6-(4-methylsulfonylpiperidin-1-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10860604.png)

3-amino-N,N-dimethyl-6-(4-methylsulfonylpiperidin-1-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

BI-5026 is a chemical compound known for its role as a negative control in biochemical assaysThis compound is used primarily in research to explore the pharmacology related to IKK-beta without exerting any inhibitory effects itself .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BI-5026 involves several steps. One of the key steps includes the reaction of dichloro-4-(trifluoromethyl)-nicotinonitrile with 4-(methylsulfonyl)-piperidine in the presence of diisopropylethylamine in ethanol. This reaction forms the core structure of BI-5026 .

Industrial Production Methods: Industrial production methods for BI-5026 are not extensively documented, likely due to its primary use in research settings rather than large-scale industrial applications. the synthesis methods used in laboratory settings can be scaled up with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: BI-5026 undergoes various chemical reactions, including substitution and reduction reactions. due to its role as a negative control, it is designed to be chemically stable and inert under typical assay conditions .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions involving BI-5026 include dichloro-4-(trifluoromethyl)-nicotinonitrile, 4-(methylsulfonyl)-piperidine, and diisopropylethylamine. The reactions are typically carried out in solvents like ethanol .

Major Products Formed: The major product formed from the synthesis of BI-5026 is the compound itself, which is characterized by its lack of activity against IKK-beta and its isoforms .

Scientific Research Applications

BI-5026 is primarily used in scientific research as a negative control in studies involving IKK-beta inhibitors. It helps researchers distinguish between specific and non-specific effects of IKK-beta inhibition. This compound is valuable in pharmacological studies, particularly in the context of inflammatory diseases, cancer, and other conditions where IKK-beta plays a crucial role .

Mechanism of Action

BI-5026 does not exert any inhibitory effects on IKK-beta or its isoforms. It serves as a negative control, meaning it is structurally similar to active inhibitors but lacks the ability to inhibit the target enzyme. This property makes it an essential tool for validating the specificity of IKK-beta inhibitors in various assays .

Comparison with Similar Compounds

Similar Compounds:

- BI 605906: A highly potent and selective inhibitor of IKK-beta with an IC50 of 50 nM .

- BI 9321 Hydrochloride: Another compound used in similar research contexts .

Uniqueness: BI-5026 is unique in its role as a negative control. Unlike active inhibitors such as BI 605906, BI-5026 does not inhibit IKK-beta, making it an invaluable tool for distinguishing specific inhibitory effects from non-specific ones in biochemical assays .

Properties

Molecular Formula |

C17H21F3N4O3S2 |

|---|---|

Molecular Weight |

450.5 g/mol |

IUPAC Name |

3-amino-N,N-dimethyl-6-(4-methylsulfonylpiperidin-1-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide |

InChI |

InChI=1S/C17H21F3N4O3S2/c1-23(2)16(25)14-13(21)12-10(17(18,19)20)8-11(22-15(12)28-14)24-6-4-9(5-7-24)29(3,26)27/h8-9H,4-7,21H2,1-3H3 |

InChI Key |

HHYGVXHXNNIDJF-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)C1=C(C2=C(S1)N=C(C=C2C(F)(F)F)N3CCC(CC3)S(=O)(=O)C)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

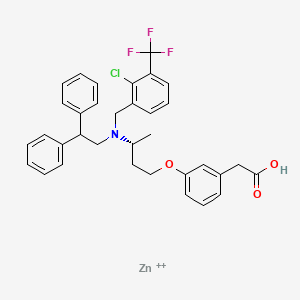

![4-[[[5-(1H-indol-5-yl)-1-methylpyrazole-3-carbonyl]amino]methyl]benzoic acid](/img/structure/B10860524.png)

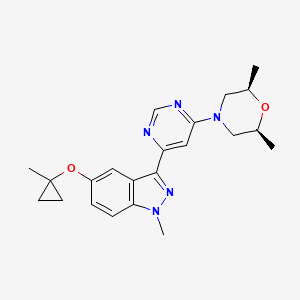

![(1,1-dioxo-1,3-thiazolidin-3-yl)-[(3S,5S)-3-(3-methyl-1,2,4-oxadiazol-5-yl)-5-[4-(trifluoromethyl)phenyl]piperidin-1-yl]methanone](/img/structure/B10860528.png)

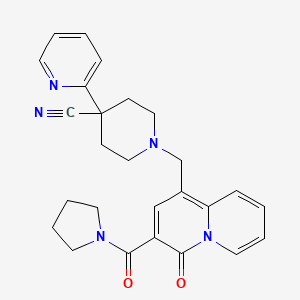

![5-[2-[2-[[4-(Dimethylamino)quinolin-8-yl]sulfonylamino]phenyl]ethynyl]-4-methoxypyridine-2-carboxylic acid](/img/structure/B10860534.png)

![(3S)-3-[2-[(1,1-dioxothian-4-yl)methyl]-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl]-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B10860548.png)

![(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[2-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-[(N'-methylcarbamimidoyl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide](/img/structure/B10860555.png)

![2-[8-(1,3-benzothiazol-2-ylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]-5-[2-(4-pyrazolo[3,4-d]pyrimidin-1-ylphenoxy)ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B10860563.png)

![5-[4-Methyl-2-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-5-yl]pyridine-2-carboxamide](/img/structure/B10860574.png)

![N-[5-(3,5-dicyano-2,6-dimethyl-1,4-dihydropyridin-4-yl)-1-methylindazol-3-yl]-2-methylbenzamide](/img/structure/B10860585.png)

![N-[2-oxo-3-[1-[[4-(3-oxo-4H-1,4-benzoxazin-6-yl)phenyl]methyl]piperidin-4-yl]-1H-benzimidazol-5-yl]prop-2-enamide](/img/structure/B10860589.png)